trans-2-Phenylcyclopropane-1-sulfonamide
Overview
Description
trans-2-Phenylcyclopropane-1-sulfonamide: is an organosulfur compound characterized by a cyclopropane ring substituted with a phenyl group and a sulfonamide group
Mechanism of Action
Target of Action
Trans-2-Phenylcyclopropane-1-sulfonamide, also known as (1R,2S)-2-phenylcyclopropane-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH in the body, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, an essential component for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a deficiency in folic acid, which is essential for DNA synthesis and cell division, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
The inhibition of the folate synthesis pathway by sulfonamides results in a deficiency in folic acid, an essential component for bacterial growth . This leads to the inhibition of DNA synthesis and cell division, thereby inhibiting bacterial growth .
Biochemical Analysis
Biochemical Properties
Trans-2-Phenylcyclopropane-1-sulfonamide could potentially interact with various enzymes, proteins, and other biomolecules. The sulfonamide group is known to interact with carbonic anhydrases and other enzymes, potentially inhibiting their activity. The cyclopropane ring could engage in hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The cellular effects of this compound would depend on its interactions with cellular components. It could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For example, if it inhibits an enzyme involved in a signaling pathway, it could alter the pathway’s activity .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its specific interactions with biomolecules. If it binds to an enzyme’s active site, it could inhibit the enzyme’s activity. If it binds to a receptor, it could activate or inhibit the receptor’s signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time due to factors such as degradation, metabolism, or changes in cell state. Long-term studies would be needed to observe these effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound would likely vary with dosage. Lower doses might have subtle effects, while higher doses could cause more pronounced changes or even toxicity .
Metabolic Pathways
This compound could be involved in various metabolic pathways, depending on its interactions with enzymes and other molecules. It could potentially be metabolized by the liver into different compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on factors such as its size, charge, and hydrophobicity, as well as the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound would be determined by its properties and interactions with cellular components. For example, if it is hydrophobic, it might localize to membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropane-1-sulfonamide typically involves the cyclopropanation of styrene derivatives followed by sulfonamide formation. One common method includes the reaction of phenylcyclopropane with sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Phenylcyclopropane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: trans-2-Phenylcyclopropane-1-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
trans-2-Phenylcyclopropane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.
trans-2-Phenylcyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness: trans-2-Phenylcyclopropane-1-sulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACGRLKLDYUKR-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204294-41-6 | |
Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.